2-Cyclohexylthiolane-2-carbaldehyde

Catalog No.
S13800784
CAS No.
M.F
C11H18OS
M. Wt
198.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylthiolane-2-carbaldehyde

Product Name

2-Cyclohexylthiolane-2-carbaldehyde

IUPAC Name

2-cyclohexylthiolane-2-carbaldehyde

Molecular Formula

C11H18OS

Molecular Weight

198.33 g/mol

InChI

InChI=1S/C11H18OS/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h9-10H,1-8H2

InChI Key

DSSWHJFBQTWASH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCS2)C=O

2-Cyclohexylthiolane-2-carbaldehyde is an organic compound characterized by a thiolane ring structure with a cyclohexyl group and an aldehyde functional group. Its molecular formula is C10H16OSC_{10}H_{16}OS, indicating the presence of sulfur in its structure, which contributes to its unique chemical properties. The compound features a five-membered ring (thiolane) that contains a sulfur atom, making it part of the broader class of thiolanes, which are known for their distinctive reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of aldehydes and thiolanes. These include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines, respectively.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Thiol-Ene Reaction: The presence of the thiolane ring allows for thiol-ene reactions, where thiols can add across double bonds in the presence of light or heat.

Synthesis of 2-Cyclohexylthiolane-2-carbaldehyde can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the thiolane ring. For example, a cyclization reaction involving a cyclohexyl-substituted precursor with a sulfur source could yield the desired compound.
  • Formylation Reactions: Aldehydes can be introduced into cyclic compounds through formylation reactions using reagents such as formic acid or paraformaldehyde in the presence of catalysts.
  • Functional Group Transformations: Existing thiolane derivatives can be transformed into 2-Cyclohexylthiolane-2-carbaldehyde through oxidation or substitution reactions.

2-Cyclohexylthiolane-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its unique structure, it may act as a lead compound for developing new therapeutic agents.
  • Material Science: The compound could be explored for use in developing novel materials with specific properties derived from its thiolane structure.

Several compounds share structural characteristics with 2-Cyclohexylthiolane-2-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
Thiophene-2-carbaldehydeAromatic AldehydeContains a five-membered aromatic ring
Cyclopentylthiolane-2-carbaldehydeCyclic AldehydeSmaller ring size compared to cyclohexyl derivative
3-MethylthiopheneAromatic CompoundContains a methyl group on an aromatic thiophene

Uniqueness of 2-Cyclohexylthiolane-2-carbaldehyde

What sets 2-Cyclohexylthiolane-2-carbaldehyde apart is its combination of a saturated cyclic structure (cyclohexyl) with a thiolane and an aldehyde functional group. This unique combination may impart distinct reactivity patterns and biological activities not found in other similar compounds. Further research is warranted to explore its full potential and applications in various fields.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

198.10783637 g/mol

Monoisotopic Mass

198.10783637 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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